Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate is an organic compound with the molecular formula C14H12ClNO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate typically involves the acylation of an amino-thiophene derivative. One common method includes the reaction of 2-amino-4-phenylthiophene-3-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Oxidation and Reduction: Various oxidized or reduced forms of the thiophene ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The thiophene ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Methyl 2-[(chloroacetyl)amino]-4,5-dimethoxybenzoate: Similar structure but with methoxy groups on the benzene ring.
Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate: Similar structure but with different substituents on the thiophene ring.
Uniqueness: this compound is unique due to its specific combination of functional groups and the thiophene ring.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)12-10(9-5-3-2-4-6-9)8-20-13(12)16-11(17)7-15/h2-6,8H,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIDNLJEOTBPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.